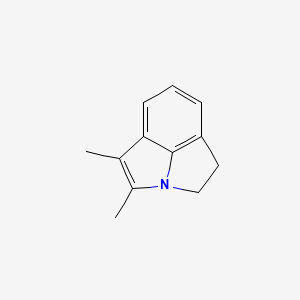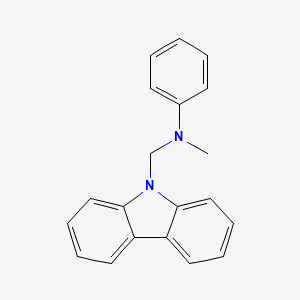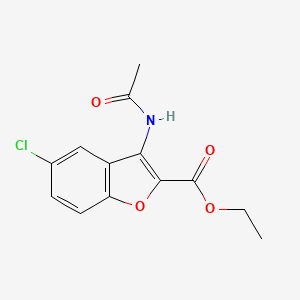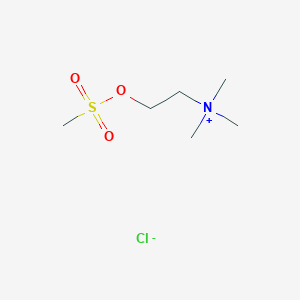
Methanesulfonylcholine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonylcholine chloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanesulfonyl group attached to a choline chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonylcholine chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out by heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for an additional 3.5 hours. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. These methods are preferred due to their high conversion yields and the ability to carry out the reactions at ambient temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonylcholine chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to generate sulfene, a highly reactive intermediate.
Reduction Reactions: It can be reduced to form methanesulfonic acid.
Common Reagents and Conditions
Alcohols: Used in the formation of methanesulfonates.
Non-nucleophilic Bases: Often used to facilitate substitution reactions.
Lewis Acids: Used in Beckmann rearrangement reactions involving methanesulfonates.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Generated during elimination reactions.
Methanesulfonic Acid: Formed during reduction reactions.
Wissenschaftliche Forschungsanwendungen
Methanesulfonylcholine chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of methanesulfonates.
Biology: Investigated for its potential biological activities and interactions with cellular components.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of methanesulfonylcholine chloride involves its reactivity as an electrophile. It functions as a source of the methanesulfonyl group, which can participate in various chemical reactions. The compound’s effects are mediated through its interactions with molecular targets, including nucleophiles such as alcohols and amines. These interactions lead to the formation of methanesulfonates and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A related compound with similar reactivity but lacking the choline chloride moiety.
Methanesulfonic Acid: The parent compound from which methanesulfonylcholine chloride is derived.
Tosyl Chloride: Another sulfonyl chloride with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the methanesulfonyl and choline chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
3626-80-0 |
|---|---|
Molekularformel |
C6H16ClNO3S |
Molekulargewicht |
217.72 g/mol |
IUPAC-Name |
trimethyl(2-methylsulfonyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO3S.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IRURUMWPVGWZKD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOS(=O)(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


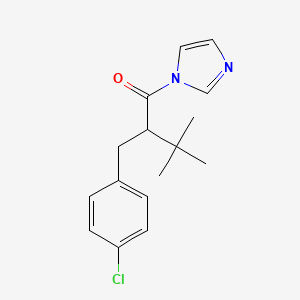
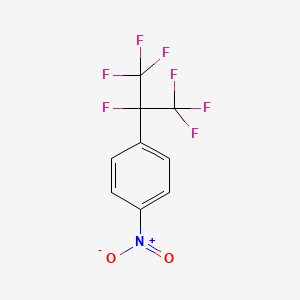


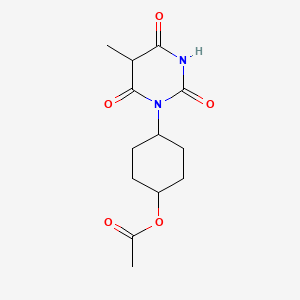
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
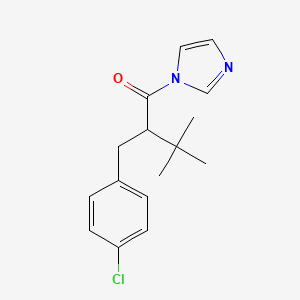

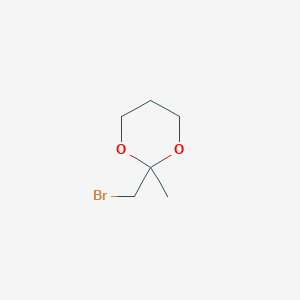

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
